molecular formula C22H19F3 B14174010 5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene CAS No. 921605-36-9

5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene

Cat. No.: B14174010
CAS No.: 921605-36-9
M. Wt: 340.4 g/mol
InChI Key: JGZDKAJQTBEBIV-UHFFFAOYSA-N
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Description

5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of fluorine atoms and butyl groups attached to a benzene ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Butylphenylboronic acid
  • 1,3-Difluoro-2-(4-fluorophenyl)benzene
  • 4-Fluorophenylboronic acid

Uniqueness

5-(4-Butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene is unique due to the combination of butyl and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various fields of research .

Properties

CAS No.

921605-36-9

Molecular Formula

C22H19F3

Molecular Weight

340.4 g/mol

IUPAC Name

5-(4-butylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene

InChI

InChI=1S/C22H19F3/c1-2-3-4-15-5-7-16(8-6-15)18-13-20(24)22(21(25)14-18)17-9-11-19(23)12-10-17/h5-14H,2-4H2,1H3

InChI Key

JGZDKAJQTBEBIV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F

Origin of Product

United States

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